
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O7. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to a benzene ring, along with two ester functional groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate typically involves the esterification of 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters such as temperature and pressure are crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of 3-oxo-4,6-dimethoxybenzene-1,2-dicarboxylate.
Reduction: Formation of 3-hydroxy-4,6-dimethoxybenzene-1,2-dimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which may further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate can be compared with similar compounds such as:
Dimethyl 3,4,5-trimethoxybenzene-1,2-dicarboxylate: Similar structure but with an additional methoxy group.
Dimethyl 3-hydroxy-4,5-dimethoxybenzene-1,2-dicarboxylate: Similar structure but with different positions of the methoxy groups.
This compound: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
103577-13-5 |
|---|---|
Molekularformel |
C12H14O7 |
Molekulargewicht |
270.23 g/mol |
IUPAC-Name |
dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O7/c1-16-6-5-7(17-2)10(13)9(12(15)19-4)8(6)11(14)18-3/h5,13H,1-4H3 |
InChI-Schlüssel |
FRDRDBRPFMEDBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1C(=O)OC)C(=O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


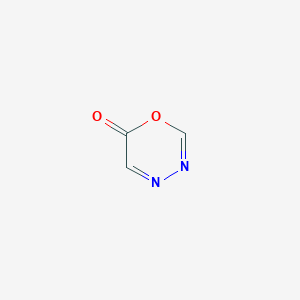
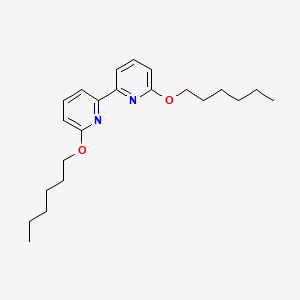
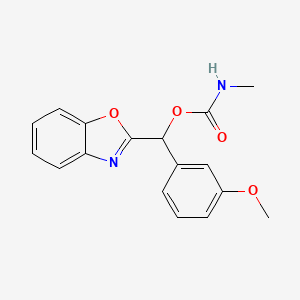

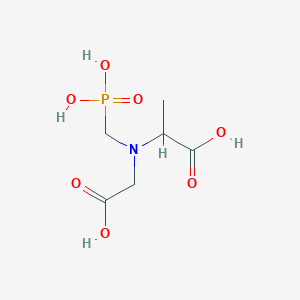
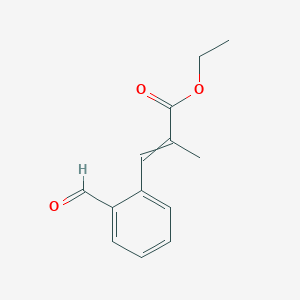

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
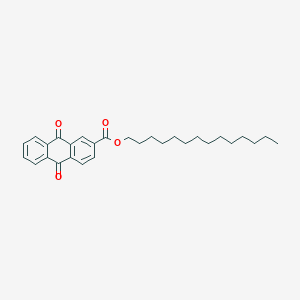

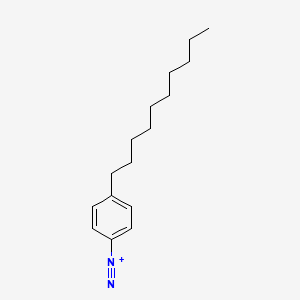
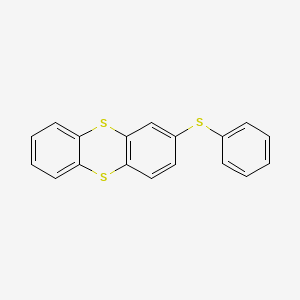
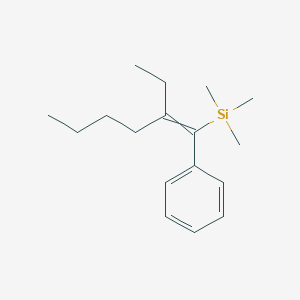
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
